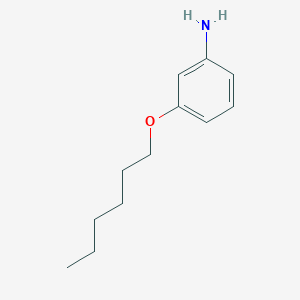
Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of azobenzene derivatives, including Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester, often involves the diazotization reaction followed by coupling with another aromatic compound. A specific example includes the ultrasound-assisted synthesis of a new metal-organic framework based on azobenzene-4,4-dicarboxylic acid, showcasing the versatility of azobenzene derivatives in synthesizing complex structures (Parsa et al., 2018).
Molecular Structure Analysis
The molecular structure of azobenzene derivatives has been extensively studied, revealing insights into their configuration and the influence of substituents on their properties. For instance, computational studies on azobenzene-based structures have provided detailed information on their molecular configuration and potential interaction with other molecules, highlighting the role of the azobenzene core in forming cyclic esters with saccharides for sensor applications (Hayik et al., 2004).
Chemical Reactions and Properties
Azobenzene derivatives undergo various chemical reactions, including isomerization, which significantly affects their physical properties and applications. Studies have shown that azobenzene compounds can switch between trans and cis configurations under specific conditions, influencing their molecular structure and interaction capabilities. This property is particularly relevant in the development of photoresponsive materials (He et al., 2014).
Physical Properties Analysis
The physical properties of azobenzene derivatives, such as their mesomorphic behavior and liquid crystalline phases, have been a subject of research. These compounds exhibit rich polymorphism and liquid-crystalline properties, making them suitable for applications in materials science, particularly in the field of liquid crystal displays and photonic devices (Niezgoda et al., 2015).
Chemical Properties Analysis
The chemical properties of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester, such as its reactivity and interaction with other chemical entities, are crucial for its application in various domains. For example, the esterification of azobenzene-4-carboxylic acid and its derivatives has been explored to understand its potential in forming protective groups for peptide synthesis, indicating its versatility in organic synthesis (Zhuravlev et al., 1992).
科研应用
Electrochemical and Photoresponsive Properties
Azobenzene-4,4'-dicarboxylic acid dimethyl ester (ADDEDs) has been extensively studied for its electrochemical, electrochromic, and photoresponsive properties. Research indicates that substitution positions significantly influence these properties, but not the photoresponsiveness. ADDEDs demonstrate excellent stability and response time in electrochromic properties and can be efficiently photoswitched between trans and cis states under specific conditions (Tang et al., 2016).
Applications in Electrochromic Devices
ADDEDs have shown outstanding behavior in electrochromic devices (ECDs). These devices, using ADDEDs, can change color from colorless to magenta and exhibit fast switching times, significant contrast, good optical memory, and redox stability. This makes ADDEDs promising for full-color electronic display devices, electronic paper, smart windows, and optical memory devices (He et al., 2014).
Photoisomerization in Zeolite Nanocavities
Research has also explored the photoisomerization of azobenzene-4,4'-dicarboxylic acid diethyl ester in zeolite nanocavities, revealing that metal ions in these nanocavities significantly regulate the photoisomerization process. This insight is essential for the development of photoresponsive materials (Kojima et al., 2004).
Use in Glycosidase Mimic
A unique application of azobenzene-3,3'-dicarboxylic acid is its use as a photoresponsive glycosidase mimic. This application is significant as it is the first instance of a glycosidase mimic that can be photocontrolled (Samanta et al., 2014).
Shape Memory and Self-Healing Properties
Azobenzene-based epoxy monomers have been used to create materials with photomechanical, shape memory, and self-healing properties. These properties are due to the combination of azobenzene chromophores, liquid crystals, and dynamic ester bonds (Li et al., 2016).
Metal-Organic Framework Synthesis
Azobenzene-4,4-dicarboxylic acid has been used to synthesize a new metal-organic framework, which can be transformed into porous Co3O4 nanoparticles. This application is particularly relevant for the design of receptors and the development of nanoscale materials (Parsa et al., 2018).
未来方向
Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester and its derivatives have been successfully used in the fabrication of electrochromic devices (ECDs) . These ECDs present a color change from colorless to magenta between 0.0 V (bleached state) and ±3.0 V (colored state) . They exhibit fast switching times, reasonable contrast, satisfactory optical memories, and redox stability . These novel redox-active azobenzene derivatives are promising candidates for full-color EC display devices, electronic paper, smart windows, optical memory devices, dual-stimuli-responsive systems, as well as other potential new applications .
性质
IUPAC Name |
methyl 4-[(4-methoxycarbonylphenyl)diazenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-15(19)11-3-7-13(8-4-11)17-18-14-9-5-12(6-10-14)16(20)22-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNNNVCIKCUWKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342899 |
Source


|
| Record name | Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methoxycarbonylphenyl)diazenyl]benzoate | |
CAS RN |
5320-91-2 |
Source


|
| Record name | Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。














